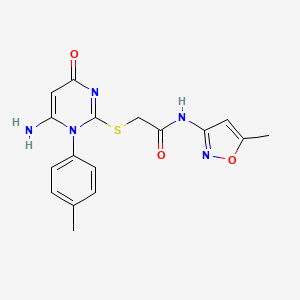
2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-amino-4-oxo-1-(p-tolyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
1. Antibiotic Research
Compounds with dihydropyrimidinyl and isoxazole groups have been explored for their potential antibiotic properties. For example, cefazedone, a cephalosporin antibiotic, has been studied for its tolerance and potential nephrotoxicity in clinical settings. These studies suggest that compounds with similar structural features could have applications in developing new antibiotics with specific activity profiles and tolerability (Züllich & Sack, 1979; Mondorf Aw, 1979).
2. Anti-Inflammatory and Analgesic Applications
Compounds containing methylisoxazole and related structures have been investigated for their anti-inflammatory and analgesic effects. For instance, research into the bioequivalence of nonsteroidal anti-inflammatory drug formulations highlights the potential of structurally related compounds to offer therapeutic benefits in treating inflammation and pain (Annunziato & di Renzo, 1993).
3. Neurological Research
The role of AMPA receptors in neurological diseases has led to the development of compounds targeting these receptors for potential therapeutic use. Studies on radioligands for AMPA receptors, such as [11C]HMS011, demonstrate the scientific interest in exploring compounds that can modulate glutamatergic signaling for treating neurological conditions (Takahata et al., 2017).
4. Metabolism and Excretion Studies
Understanding the metabolism and excretion of pharmaceutical compounds is crucial for drug development. Research on the metabolite profiling of drugs like mirabegron, which involves detailed studies on how drugs are processed and eliminated from the body, provides insight into designing compounds with favorable pharmacokinetic properties (Takusagawa et al., 2012).
properties
IUPAC Name |
2-[6-amino-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-10-3-5-12(6-4-10)22-13(18)8-15(23)20-17(22)26-9-16(24)19-14-7-11(2)25-21-14/h3-8H,9,18H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXKOQYTRDYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NOC(=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2708544.png)
![6-benzyl-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2708545.png)
![3-(4-Fluoro-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)
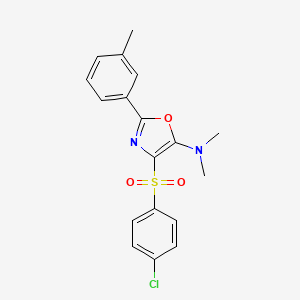
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)
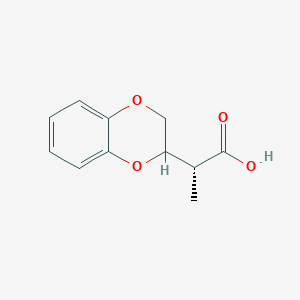
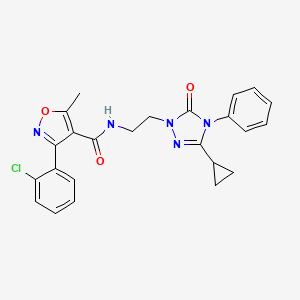
![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)
![5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole](/img/structure/B2708560.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2708561.png)
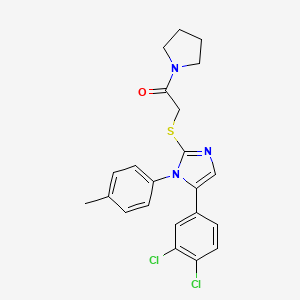
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2708564.png)
